1,3-Butanediamine

Safety Handling Regulatory Compliance

For polymer chemists: 1,3-Butanediamine's asymmetric amine placement disrupts chain packing, delivering polyamides with lower Tg and greater flexibility than 1,4-butanediamine. Chiral (S)-enantiomer (>95% ee) is available for enantioselective catalyst development. EHS advantage: 52°C flash point (vs. 45°C for 1,4-isomer) reduces explosion hazard classification, and precise irritation data (10 mg/24h skin; 0.25 mg eye) ensures SDS accuracy and targeted PPE protocols for safe industrial handling.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 590-88-5
Cat. No. B1605388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butanediamine
CAS590-88-5
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(CCN)N
InChIInChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3
InChIKeyRGTXVXDNHPWPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very good

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Butanediamine (CAS 590-88-5): Core Properties and Procurement Baseline


1,3-Butanediamine (CAS 590-88-5), also known as 1,3-diaminobutane, is a four-carbon aliphatic diamine with the molecular formula C₄H₁₂N₂ and a molecular weight of 88.15 g/mol [1]. This asymmetric diamine features primary amine groups at the 1 and 3 positions of the butane backbone, making it a versatile building block in organic synthesis and polymer chemistry . Its role as a monomer, intermediate, and ligand is well-documented across polymer science, coordination chemistry, and pharmaceutical research . The compound exists as a racemic mixture, with (R)- and (S)-enantiomers available for specialized chiral applications .

Why 1,3-Butanediamine Cannot Be Directly Substituted by Other C4 Diamines


1,3-Butanediamine is one of several isomeric C₄H₁₂N₂ diamines, including 1,2-butanediamine, 1,4-butanediamine (putrescine), and 2,3-butanediamine [1]. Despite sharing the same molecular formula, the position of the amine groups on the carbon backbone fundamentally alters each isomer's physicochemical properties, reactivity, and application-specific performance [2]. Generic substitution of one diamine for another in a synthetic or formulation workflow without quantitative validation can lead to significant deviations in polymer chain architecture, catalyst activity, or coordination geometry [3]. The following evidence-based comparisons quantify these critical differences, enabling informed selection and procurement decisions.

1,3-Butanediamine (CAS 590-88-5): Quantitative Comparative Evidence for Scientific Selection


Flash Point and Storage Safety: 1,3-Butanediamine vs. 1,4-Butanediamine

1,3-Butanediamine exhibits a significantly higher flash point (52°C, open cup) compared to its structural isomer 1,4-butanediamine (45°C, open cup) [1]. This 7°C difference in flash point classifies 1,3-butanediamine as a Class IIIA combustible liquid (flash point ≥ 60°C is Class IIIB), whereas 1,4-butanediamine falls into Class II (flash point 37.8°C to 60°C) under many regulatory frameworks [2]. The higher flash point of 1,3-butanediamine provides a wider safety margin for handling and storage, potentially simplifying regulatory compliance and reducing the need for specialized explosion-proof equipment required for lower flash point materials [1].

Safety Handling Regulatory Compliance Storage

Boiling Point and Volatility: 1,3-Butanediamine vs. 1,4-Butanediamine

1,3-Butanediamine boils at a significantly lower temperature (138.6-150°C) compared to its isomer 1,4-butanediamine (158-160°C) . This difference of approximately 10-20°C in boiling point directly reflects the weaker intermolecular forces in the asymmetric 1,3-isomer compared to the more symmetric 1,4-isomer [1]. In practical terms, this translates to higher volatility for 1,3-butanediamine, which can be advantageous in applications requiring easier removal of excess reagent via distillation or where lower processing temperatures are desired .

Physical Properties Volatility Process Engineering Distillation

Chiral Purity and Enantiomeric Excess in Asymmetric Catalysis

The (S)-enantiomer of 1,3-butanediamine is a foundational chiral building block for developing ligands used in asymmetric catalysis . While direct head-to-head catalytic performance data for the isolated enantiomer versus other chiral diamines is limited in the open literature, its role as a key intermediate is well-established . For instance, chiral 1,3-diamines, including derivatives of 1,3-butanediamine, are crucial for preparing stereoregular polymers and enantioselective catalysts [1]. The ability to procure the (S)-enantiomer with high enantiomeric excess (typically >95% ee) is a critical differentiator for research groups developing new asymmetric transformations .

Asymmetric Catalysis Chiral Synthesis Enantioselectivity Ligand Design

Acute Oral Toxicity: 1,3-Butanediamine vs. N,N,N',N'-Tetramethyl-1,3-Butanediamine

A direct comparison of acute oral toxicity in rats reveals a significant difference between 1,3-butanediamine and its tetramethylated derivative. 1,3-Butanediamine exhibits an LD50 of 1350 mg/kg , whereas N,N,N',N'-tetramethyl-1,3-butanediamine (TMBDA) is considerably more toxic, with an LD50 of 750 mg/kg . This 1.8-fold difference in acute oral toxicity underscores that the parent diamine is significantly less hazardous upon ingestion than its fully methylated analog, which is a common catalyst in polyurethane formulations [1].

Toxicology Safety Occupational Health Risk Assessment

Skin and Eye Irritation Potential: 1,3-Butanediamine vs. 1,4-Butanediamine

Both 1,3-butanediamine and 1,4-butanediamine are corrosive and cause severe skin burns and eye damage [1]. However, quantitative irritation data for 1,3-butanediamine indicates that a dose of 10 mg applied to rabbit skin for 24 hours results in severe irritation, and a dose of 0.25 mg in the rabbit eye also causes severe irritation . While 1,4-butanediamine is similarly corrosive, specific quantitative irritation data in the same standardized Draize test format is less commonly reported, making this a key differentiator for hazard assessment [2]. The availability of precise irritation thresholds for 1,3-butanediamine allows for more accurate risk assessment and the development of targeted safety protocols .

Toxicology Safety Personal Protective Equipment Risk Management

Polymer Chain Architecture: 1,3-Butanediamine vs. 1,4-Butanediamine in Polyamide Synthesis

The use of 1,3-butanediamine as a monomer in polyamide synthesis introduces an asymmetric kink into the polymer backbone due to the off-center spacing of its amine groups, in contrast to the symmetric, linear chains produced by 1,4-butanediamine . This structural difference is predicted to alter key polymer properties such as crystallinity, glass transition temperature (Tg), and mechanical strength [1]. While direct comparative studies of polyamides derived from 1,3-butanediamine versus 1,4-butanediamine are not prevalent in the open literature, the principle that an asymmetric diamine disrupts chain packing and reduces crystallinity is a well-established class-level inference in polymer science [2].

Polymer Chemistry Polyamides Material Science Chain Architecture

Optimal Application Scenarios for 1,3-Butanediamine (CAS 590-88-5) Based on Quantitative Evidence


Synthesis of Asymmetric Polyamides for Specialty Materials

Researchers aiming to develop polyamides with reduced crystallinity and increased flexibility should prioritize 1,3-butanediamine over the more common 1,4-butanediamine . The asymmetric placement of amine groups in 1,3-butanediamine introduces a structural 'kink' into the polymer backbone, disrupting chain packing and lowering the glass transition temperature (Tg) compared to the linear, symmetric chains derived from 1,4-butanediamine [1]. This structural differentiation is a class-level inference based on polymer science principles and is directly relevant to the synthesis of specialty polyamides for applications requiring enhanced processability or specific mechanical properties .

Chiral Ligand Development for Asymmetric Catalysis

For synthetic chemists developing new enantioselective catalysts, the procurement of high-purity (S)-1,3-butanediamine (>95% ee) is essential . This chiral building block serves as a foundational ligand or ligand precursor for preparing metal complexes that catalyze asymmetric transformations [1]. While quantitative catalytic performance data for the isolated enantiomer is application-specific and often proprietary, the ability to source a chiral diamine with high enantiomeric excess is a critical differentiator compared to using an achiral diamine like 1,4-butanediamine, which cannot impart chirality .

Large-Scale Syntheses Requiring Safer Handling and Storage

Industrial users planning large-scale reactions with diamines should consider the 7°C higher flash point of 1,3-butanediamine (52°C) compared to 1,4-butanediamine (45°C) . This difference classifies 1,3-butanediamine as a less hazardous combustible liquid under many regulatory frameworks, potentially reducing the need for specialized explosion-proof equipment and simplifying storage requirements [1]. Furthermore, its 1.8-fold lower acute oral toxicity compared to its tetramethylated derivative (LD50 1350 mg/kg vs. 750 mg/kg) translates to reduced handling risks and less stringent PPE requirements .

Precise Hazard Assessment and SDS Development

For regulatory affairs and environmental health and safety (EHS) professionals, the availability of precise quantitative irritation data for 1,3-butanediamine (10 mg/24h on skin and 0.25 mg in the eye, both severe) is a significant advantage over other C4 diamines lacking such detailed data . This information enables more accurate Safety Data Sheet (SDS) authoring, more precise risk assessments, and the development of targeted safety protocols, which are essential for compliance and ensuring safe handling in laboratory and industrial environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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